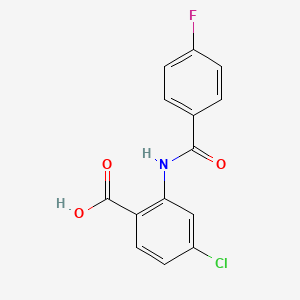

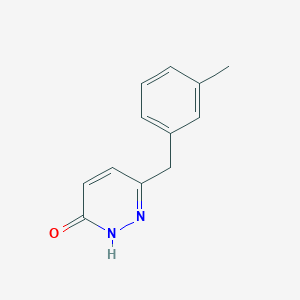

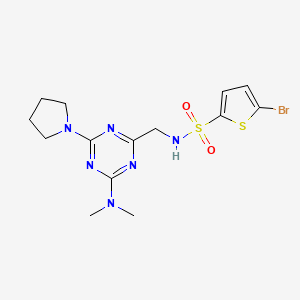

![molecular formula C18H19ClN2O4S2 B2546536 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide CAS No. 921996-77-2](/img/structure/B2546536.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine groups in the presence of dehydrating agents. Paper describes the synthesis of a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide compounds, which involves the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions with formaldehyde and benzocaine or sulphanilamide.

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group. The specific compound would likely have a complex structure due to the presence of a tetrahydrobenzo[b][1,4]oxazepin scaffold and a 5-chlorothiophene moiety. The molecular structure is crucial for the biological activity of the compound, as it determines the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including hydrolysis, which can lead to the cleavage of the sulfonamide bond under acidic or basic conditions. They can also participate in nucleophilic substitution reactions due to the presence of the electrophilic sulfur atom. The specific reactions that "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide" would undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The papers provided do not give specific details on the physical and chemical properties of the compound , but paper does mention the characterization of novel sulfonamides using IR, (1)H NMR, and (13)C NMR, which are techniques commonly used to determine the physical and chemical properties of organic compounds.

Aplicaciones Científicas De Investigación

Aerobic Oxidative Desulfurization

Research on the aerobic oxidative desulfurization of benzothiophene and its derivatives, using an Anderson-type catalyst, demonstrates the capacity for these compounds to be oxidized under mild conditions. This process is relevant for removing sulfur from compounds without the need for sacrificial agents, indicating potential applications in environmental remediation and the purification of industrial chemicals (Hongying Lu et al., 2010).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Sulfonamide derivatives of benzo[b]thiophene have been studied for their potential as inhibitors of ocular carbonic anhydrase, suggesting an application in glaucoma treatment. Among these compounds, specific derivatives showed potent ocular hypotensive activity, making them candidates for clinical evaluation in the management of glaucoma (S. Graham et al., 1989).

Antimicrobial Activities

The synthesis and evaluation of biologically active tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (M. Babu et al., 2013).

Protein Binding Studies

Studies utilizing fluorescent probe techniques have investigated the binding of compounds to bovine serum albumin, providing a method to understand how similar compounds might interact with proteins. This research can inform drug delivery systems and the pharmacokinetics of therapeutic agents (H. Jun et al., 1971).

Synthesis and Characterization of Novel Compounds

Research into the synthesis of novel benzoxazine-based polymers from bisphenol-S and allylamine, leading to materials with high thermal stability and mechanical strength, suggests applications in advanced materials science and engineering (Yanfang Liu et al., 2013).

Propiedades

IUPAC Name |

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c1-4-9-21-13-6-5-12(10-14(13)25-11-18(2,3)17(21)22)20-27(23,24)16-8-7-15(19)26-16/h4-8,10,20H,1,9,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYSICRQIRAHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

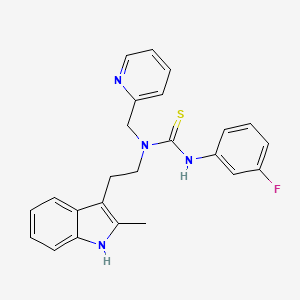

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

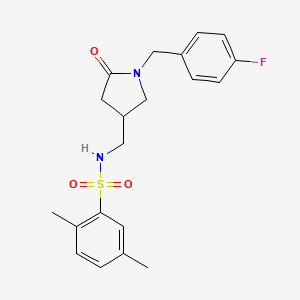

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

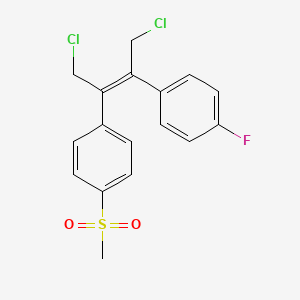

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)